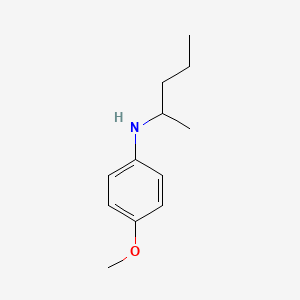

4-methoxy-N-(pentan-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-methoxy-N-pentan-2-ylaniline |

InChI |

InChI=1S/C12H19NO/c1-4-5-10(2)13-11-6-8-12(14-3)9-7-11/h6-10,13H,4-5H2,1-3H3 |

InChI Key |

RJRVFFDCNPFSQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Significance of Substituted Aniline Scaffolds in Contemporary Organic Chemistry Research

Substituted aniline (B41778) scaffolds are fundamental building blocks in the synthesis of a vast array of organic compounds. wisdomlib.org Their importance stems from their versatility, allowing for the introduction of various functional groups that can fine-tune the chemical and physical properties of the resulting molecules. cresset-group.com This adaptability has led to their use as starting materials in the creation of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

In medicinal chemistry, the aniline motif is present in a significant number of approved drugs. acs.org However, the aniline core can sometimes be associated with metabolic instability or toxicity. cresset-group.com Consequently, a major area of research focuses on the strategic modification of the aniline scaffold to mitigate these undesirable properties while retaining or enhancing therapeutic efficacy. cresset-group.com This involves the introduction of various substituents to modulate factors such as bioavailability, solubility, and receptor selectivity. cresset-group.com

Furthermore, substituted anilines are crucial intermediates in the synthesis of heterocyclic compounds like benzothiazoles and cinnoline (B1195905) derivatives. wisdomlib.org The nature and position of the substituents on the aniline ring profoundly influence the reactivity and outcome of these cyclization reactions. Researchers have also explored the use of substituted anilines as scaffolds for designing modulators of biological processes, such as quorum sensing in bacteria. nih.gov The ability of the substituted aniline motif to mimic the binding of natural signaling molecules highlights their potential in developing new therapeutic agents. nih.gov

Structural Features and Unique Considerations for 4 Methoxy N Pentan 2 Yl Aniline Within the Arylamine Class

4-Methoxy-N-(pentan-2-yl)aniline possesses a unique combination of structural features that distinguish it within the broader class of arylamines. These features, arising from the interplay of its methoxy (B1213986) and N-pentan-2-yl substituents, give rise to specific stereochemical and electronic properties that are of considerable interest in chemical research.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C12H19NO | 193.29 | 3.2 |

| 4-Methoxyaniline | C7H9NO | 123.15 | 1.3 |

| 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | 165.23 | 2.7 |

| 4-methoxy-N-(tert-pentyl)aniline | C12H19NO | 193.29 | 3.2 |

Data sourced from PubChem and other chemical databases.

The presence of a chiral center at the second carbon of the pentyl group means that this compound can exist as two enantiomers, (R)- and (S)-4-methoxy-N-(pentan-2-yl)aniline. This chirality is a critical consideration in fields such as medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity or material properties.

The methoxy group at the para-position of the aniline (B41778) ring is an electron-donating group. Through resonance, it increases the electron density of the aromatic ring and the nitrogen atom. This electronic effect influences the nucleophilicity of the amine and the reactivity of the aromatic ring towards electrophilic substitution. The N-pentan-2-yl group, being an alkyl group, is also electron-donating through an inductive effect. The steric bulk of this secondary pentyl group can also play a significant role in the molecule's reactivity, potentially hindering reactions at the nitrogen atom or influencing the conformational preferences of the molecule.

Overview of Advanced Academic Research Avenues for N Alkyl 4 Methoxyaniline Derivatives

Direct Amination and Alkylation Approaches to N-Substituted Anilines

Direct methods for the formation of the C-N bond in N-alkyl arylamines, such as reductive amination and nucleophilic aromatic substitution, represent foundational strategies in organic synthesis.

Reductive Amination Strategies Utilizing Carbonyl Precursors

Reductive amination is a highly effective method for the synthesis of secondary amines from primary amines and carbonyl compounds. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of p-anisidine (B42471) with 2-pentanone. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride, being common choices due to their mildness and selectivity. masterorganicchemistry.com Catalytic hydrogenation can also be utilized. wikipedia.org More advanced catalytic systems, such as those based on iridium, have been developed to facilitate this transformation with high efficiency and enantioselectivity, which is particularly relevant when a chiral center is being formed, as in the case of this compound.

Recent research has demonstrated the efficacy of iridium-phosphate catalysts in the direct asymmetric reductive amination (DARA) of aliphatic ketones with anilines. nih.govmdpi.com These systems operate under mild conditions and tolerate a range of functional groups. For instance, the reaction of various aliphatic ketones with p-anisidine has been shown to proceed with good yields and high enantioselectivities. nih.govmdpi.com

Table 1: Iridium-Catalyzed Direct Reductive Amination of Aliphatic Ketones with p-Anisidine

| Entry | Ketone | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Propan-2-one | N-(propan-2-yl)-4-methoxyaniline | 90 | 92 |

| 2 | Butan-2-one | N-(butan-2-yl)-4-methoxyaniline | 92 | 94 |

| 3 | 3-Methylbutan-2-one | 4-methoxy-N-(3-methylbutan-2-yl)aniline | 85 | 96 |

| 4 | Pentan-2-one | This compound | 93 | 93 |

Data sourced from studies on iridium-phosphate catalyzed DARA. nih.govmdpi.com

Nucleophilic Substitution Reactions of Activated Aryl Halides with Aliphatic Amines

Nucleophilic aromatic substitution (SNAr) provides another direct route to arylamines. This reaction requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org For the synthesis of a precursor to this compound, one could envision the reaction of an activated 4-haloanisole derivative with pentan-2-amine.

A common strategy involves using a nitro-activated aryl halide, such as 4-fluoro- (B1141089) or 4-chloro-1-methoxy-2-nitrobenzene, followed by reduction of the nitro group to an amino group. The rate of reaction is dependent on the nature of the leaving group (F > Cl > Br > I) and the reaction conditions, which typically involve a polar aprotic solvent and may be performed at elevated temperatures. masterorganicchemistry.com

While the SNAr reaction is a powerful tool, its application for the synthesis of simple, non-activated arylamines like this compound is indirect and requires additional synthetic steps (i.e., introduction and subsequent reduction of the activating group).

Transition Metal-Catalyzed C-N Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines. wikipedia.org These methods offer a broad substrate scope and high functional group tolerance, often under milder conditions than classical methods.

Palladium-Catalyzed Strategies for Aryl Amination

The palladium-catalyzed coupling of aryl halides or triflates with amines is a premier method for constructing C-N bonds. numberanalytics.com The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, influencing the reaction rate, substrate scope, and efficiency.

The evolution of the Buchwald-Hartwig amination has been driven by the development of increasingly sophisticated phosphine ligands. Early generations of catalysts relied on ligands like P(o-tolyl)₃. Subsequent advancements led to the introduction of bidentate phosphine ligands such as BINAP and DPEPhos, which expanded the reaction's scope to include primary amines. wikipedia.org

A significant breakthrough was the development of bulky, electron-rich monophosphine ligands. These ligands, often featuring biaryl backbones, have proven to be exceptionally effective for the coupling of a wide range of amines, including sterically hindered and electron-deficient examples. nih.govwiley.com Ligands such as XPhos, SPhos, and RuPhos are now commercially available and widely used. nih.gov The steric bulk of these ligands is thought to promote the reductive elimination step and prevent the formation of undesired side products, while their electron-rich nature facilitates the initial oxidative addition of the aryl halide to the palladium center.

The development of these advanced ligands has enabled the coupling of challenging substrates, such as aryl chlorides, and has allowed for reactions to be performed at lower catalyst loadings and milder temperatures. wiley.com

Table 2: Comparison of Ligands for the Palladium-Catalyzed Amination of 4-Bromoanisole with Diisopropylamine

| Entry | Ligand | Catalyst Loading (mol %) | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | P(o-tolyl)₃ | 2 | NaOt-Bu | 100 | <10 |

| 2 | BINAP | 1.5 | NaOt-Bu | 80 | 65 |

| 3 | XPhos | 1 | NaOt-Bu | Room Temp | 92 |

| 4 | RuPhos | 1 | NaOt-Bu | Room Temp | 95 |

Illustrative data based on trends reported in the literature. nih.govmit.edu

While the Buchwald-Hartwig amination has a broad scope, there are limitations, particularly when dealing with certain alkyl amine coupling partners. Primary alkylamines generally couple in high yields. nih.gov However, secondary amines, especially those that are sterically hindered, can be more challenging substrates.

Acyclic secondary amines can sometimes give lower yields compared to cyclic secondary amines or primary amines. acs.org A common side reaction is β-hydride elimination from the intermediate palladium(II)-amido complex, which leads to the formation of an imine and the hydrodehalogenated arene. acs.org This side reaction can often be mitigated by careful selection of the ligand and reaction conditions, such as using higher temperatures or more sterically demanding ligands that disfavor the β-hydride elimination pathway.

The coupling of α-branched secondary amines, such as diisopropylamine, has historically been difficult, often resulting in low yields of the desired tertiary amine. mit.edu However, the development of new catalyst systems with specifically designed ligands has largely overcome this limitation, allowing for the efficient arylation of a wide array of sterically encumbered amines. mit.edu

Copper-Catalyzed Approaches to N-Arylamines

Copper-catalyzed reactions have a long history in the formation of C–N bonds, dating back to the Ullmann condensation. Modern advancements have led to milder reaction conditions and broader substrate scopes, making copper catalysis a versatile tool for the synthesis of N-arylamines. organic-chemistry.orgnih.gov

Copper catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to effectively promote domino rearrangement reactions of N-methoxyanilines. bohrium.comresearchgate.net These reactions can lead to the formation of multisubstituted ortho-anisidines. The process often involves a acs.orgknu.ac.kr-rearrangement of the methoxy (B1213986) group to an ortho-position, which can be followed by a subsequent rearrangement, such as a semipinacol-type acs.orgacs.org-shift of another substituent from the ortho to the meta position. elsevierpure.com Mechanistic studies suggest that these rearrangements are facilitated by a cationic copper catalyst. researchgate.netelsevierpure.com

For instance, the Cu(I)-NHC catalyzed domino rearrangement of N-methoxyanilines bearing an electron-donating group at the ortho position can efficiently produce multisubstituted ortho-anisidines. bohrium.com Computational studies have indicated that the N-O bond cleavage is likely a Cu+-catalyzed oxidative addition, and the subsequent methoxy group migration is a key step in the domino sequence. bohrium.com

Copper catalysis is also instrumental in domino reactions that involve the cyclization of anilines with other reagents to form complex heterocyclic structures. For example, the copper-catalyzed reaction of anilines with cyclobutanone (B123998) oxime provides a pathway to tetrahydroquinoline derivatives. beilstein-journals.orgbeilstein-journals.org In these reactions, electron-donating groups on the aniline, such as a methoxy group, are well-tolerated and can lead to good yields of the corresponding products. beilstein-journals.orgbeilstein-journals.org The mechanism is thought to involve the formation of imine and enamine intermediates, which then undergo intermolecular cyclization and aromatization. beilstein-journals.org

The choice of the copper catalyst and reaction conditions is crucial. For example, copper(II) trifluoroacetate (B77799) has been found to be an effective catalyst for the domino cyclization of anilines with cyclobutanone oxime ethers. beilstein-journals.org

Nickel- and Ruthenium-Catalyzed Methodologies for Aniline Synthesis

While copper catalysis is well-established, nickel and ruthenium catalysts have emerged as powerful alternatives for the synthesis of anilines and their derivatives, often offering unique reactivity and milder reaction conditions.

Nickel-catalyzed cross-coupling reactions have become a significant method for C-N bond formation. orgsyn.org Raney nickel has historically been used for the N-alkylation of anilines with alcohols. acs.org More recently, excited-state nickel catalysis has been developed for the amination of aryl bromides, allowing for the synthesis of both diarylamines and primary anilines under mild, photochemical conditions. acs.org Nickel catalysts have also been employed for the C-H chalcogenation of anilines, demonstrating their versatility in functionalizing the aniline core. nih.gov

Ruthenium catalysts are also highly effective for various transformations involving anilines. They have been used in the diastereoselective synthesis of fully substituted pyrrolidines from anilines and diazo pyruvates. acs.org Ruthenium has also been shown to catalyze the synthesis of indoles from anilines and trialkanolammonium chlorides in an aqueous medium. knu.ac.kr Furthermore, ruthenium-catalyzed amination of phenols with amines provides a direct route to anilines. thieme-connect.com A notable development is the ruthenium-catalyzed Suzuki-type carbonylative reaction of anilines, which proceeds via the cleavage of the C(aryl)–N bond. acs.org

| Catalyst System | Reactants | Product Type | Reference |

| Excited-State Nickel | Aryl Bromides, Sodium Azide | Diarylamines, Primary Anilines | acs.org |

| Ruthenium(II) | Anilines, Diazo Pyruvates | Polysubstituted Pyrrolidines | acs.org |

| Ruthenium(III) chloride hydrate/PPh3/SnCl2·2H2O | Anilines, Trialkanolammonium Chlorides | Indoles | knu.ac.kr |

| Ruthenium/η5-Phenoxo Ligand | Phenols, Amines | Anilines | thieme-connect.com |

| Ru3(CO)12 | Anilines, Organoboranes | Diaryl Ketones | acs.org |

Rearrangement-Facilitated Synthetic Routes

Rearrangement reactions offer elegant and often atom-economical pathways to complex molecular architectures, including N-alkylated aryl amines.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has seen a resurgence in recent years for the synthesis of C-N bonded compounds. derpharmachemica.comnih.gov This metal-free reaction can be used to synthesize N-alkyl anilines from phenols. derpharmachemica.com The reaction is particularly useful for creating sterically hindered diarylamines that are difficult to access through traditional methods. nih.govacs.org The rearrangement often proceeds under mild conditions and is driven by the formation of a more stable product. nih.gov Sulfonamides and sulfinamides are common substrates in modern Smiles rearrangements, with the latter showing distinct reactivity. nih.govacs.org

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond. wikipedia.org The knu.ac.kracs.org-sigmatropic rearrangement of allylic sulfimides, for instance, provides a route to protected allylic amines. nih.gov While less common in the direct synthesis of simple N-alkoxy anilines, understanding these rearrangements is crucial as they can occur in related systems. For example, the Claisen rearrangement, a knu.ac.krknu.ac.kr-sigmatropic shift, is a well-known method for rearranging allyl phenyl ethers to form o-allylphenols. fiveable.meyoutube.com In the context of N-alkoxy anilines, theoretical studies on copper-catalyzed domino rearrangements have explored the interplay of acs.orgknu.ac.kr- and acs.orgacs.org-shifts. researchgate.netelsevierpure.com These studies help in understanding the selectivity and mechanism of complex transformations that can lead to substituted anilines. researchgate.net

| Rearrangement Type | Reactant Type | Product Type | Key Features | Reference |

| Smiles Rearrangement | Phenols, Sulfonamides/Sulfinamides | N-Alkyl Anilines, Diarylamines | Metal-free, good for sterically hindered products | derpharmachemica.comnih.govacs.org |

| knu.ac.kracs.org-Sigmatropic Rearrangement | Allylic Sulfimides | Protected Allylic Amines | High stereospecificity | nih.gov |

| knu.ac.krknu.ac.kr-Sigmatropic (Claisen) Rearrangement | Allyl Phenyl Ethers | o-Allylphenols | Thermally or Lewis acid-catalyzed | fiveable.meyoutube.com |

Condensation and Cycloaddition-Based Strategies

Imine Condensation and Subsequent Aromatization Pathways

A prevalent strategy for the synthesis of N-alkyl arylamines involves the initial condensation of an amine with a carbonyl compound to form an imine, which can then undergo further reactions to yield the target aniline derivative. For instance, the synthesis of related secondary amines has been achieved through the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases. mdpi.com

A one-pot synthesis of enantioenriched α-N-alkylaminophosphonates demonstrates the utility of imine intermediates. This process involves a three-component condensation of alcohols, amines, and phosphites, facilitated by an iron-based catalyst and a chiral phosphoric acid. dntb.gov.ua The selective formation of the imine is a critical step in this multicomponent reaction. dntb.gov.ua

Multicomponent Reactions for Aniline Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of each starting material. researchgate.netnih.gov These reactions are advantageous in green chemistry due to their high atom economy, step efficiency, and the avoidance of intermediate purification steps. researchgate.net

One notable example is the Povarov reaction, which can be performed as a multicomponent process involving an aniline, an aldehyde, and an olefin to produce tetrahydroquinolines. researchgate.netnih.gov This reaction proceeds through the initial formation of an N-arylimine from the aniline and aldehyde. researchgate.netnih.gov

Another powerful MCR is the Kabachnik-Fields reaction, which provides a straightforward route to α-aminophosphonates. This reaction can be carried out under catalyst-free conditions, reacting a diamine, a phosphite, and an aldehyde to generate the desired products in good yields. researchgate.net Similarly, a three-component reaction of cyclic ethers, anilines, and aldehydes can be promoted by a TiO2–(NH4)2S2O8 system under UV light to produce substituted amines with high yields. ionike.com Isotope effect studies suggest that the nucleophilic addition to the imine intermediate may be the rate-determining step in this process. ionike.com

Green Chemistry and Sustainable Synthetic Protocols

Catalyst- and Additive-Free Transformations

In the pursuit of more environmentally benign synthetic methods, catalyst- and additive-free reactions have gained significant attention. Research has shown that the synthesis of certain 2-anilinonicotinic acid derivatives can be achieved by reacting 2-chloronicotinic acid with aniline derivatives under solvent-free conditions, simply by heating the mixture. nih.gov Optimal yields were obtained at 120°C without the need for any catalyst. nih.gov

Similarly, the Kabachnik-Fields reaction for the synthesis of bis(α-aminophosphonates) can proceed efficiently under catalyst-free conditions. researchgate.net Furthermore, an efficient metal-free domino reaction has been reported for the synthesis of 1,2-dihydropyridines from propargyl vinyl anilines under thermal conditions in 1,2-dichlorobenzene. researchgate.net

The synthesis of imines from neat, non-volatile amines and various aromatic aldehydes can also be accomplished without any catalyst or solvent by using microwave irradiation. organic-chemistry.org These examples highlight a growing trend towards minimizing the use of potentially harmful catalysts and additives in organic synthesis.

Solvent-Controlled Reaction Environments (e.g., Aqueous, Hexafluoroisopropanol)

The choice of solvent can profoundly influence the outcome and sustainability of a chemical reaction. Aqueous media are particularly attractive from a green chemistry perspective. A light-promoted, three-component coupling reaction for amine synthesis has been successfully carried out in an aqueous phase. ionike.com The use of water as a solvent is not only environmentally friendly but can also influence the reaction pathway and efficiency.

Hexafluoroisopropanol (HFIP) has emerged as a unique solvent capable of promoting challenging transformations. It has been shown to facilitate the acid-catalyzed hydroarylation of olefins with anilines. acs.org Mechanistic studies indicate that HFIP protonates the alkene and activates the aniline for electrophilic aromatic substitution. acs.org HFIP has also been demonstrated to promote the disulfidation and diselenation of unsaturated carbon-carbon bonds, showcasing its ability to activate substrates through hydrogen bonding networks. acs.org In some cases, reactions that perform poorly in common organic solvents like dichloroethane show significantly enhanced yields and conversions when switched to HFIP. acs.org

Mechanistic Pathways of Aromatic Nucleophilic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on an electron-rich system like a 4-methoxyaniline derivative is generally unfavorable. These reactions typically require an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups, which are absent in the parent compound. masterorganicchemistry.compressbooks.pub However, understanding the SNAr mechanism is crucial for predicting the behavior of derivatives of this compound that may contain such activating groups introduced in other synthetic steps. The reaction generally proceeds not by an SN1 or SN2 pathway, but by a two-step addition-elimination mechanism. pressbooks.pub

The accepted mechanism for SNAr is a two-step process involving the formation and subsequent decomposition of a resonance-stabilized carbanion intermediate. pressbooks.pubuomustansiriyah.edu.iq

Step 1: Nucleophilic Addition (Rate-Determining Step) : A nucleophile attacks the carbon atom bearing the leaving group. This initial attack is typically the rate-determining step because it disrupts the aromaticity of the ring. uomustansiriyah.edu.iqyoutube.com The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge of this complex is delocalized across the aromatic system. For the reaction to be feasible, this charge must be stabilized by strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group. pressbooks.pubyoutube.com In the absence of such groups, as in a simple derivative of this compound, this intermediate is highly unstable, and the reaction requires extremely harsh conditions. pressbooks.pub

Step 2: Elimination of the Leaving Group (Fast Step) : In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iqyoutube.com The rate of this step is much faster than the initial addition because it re-establishes the stable aromatic system.

The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to attack. uomustansiriyah.edu.iq

Table 1: Key Stages of the SNAr Addition-Elimination Mechanism

| Stage | Description | Key Characteristics |

|---|---|---|

| Nucleophilic Attack | The nucleophile adds to the carbon bearing the leaving group. | Rate-determining step; disrupts aromaticity. |

| Meisenheimer Complex | A resonance-stabilized carbanion intermediate is formed. | Stabilized by electron-withdrawing groups at ortho/para positions. |

| Leaving Group Elimination | The leaving group is expelled from the complex. | Fast step; restores aromaticity. |

In protic solvents, the reaction of amine nucleophiles in SNAr processes can be subject to base catalysis. This catalysis can be categorized as either specific-base or general-base.

Specific-Base Catalysis : This mechanism involves a pre-equilibrium step where the base (B) deprotonates the amine nucleophile (R₂NH) to form a more potent anionic nucleophile (R₂N⁻). This stronger nucleophile then attacks the aromatic substrate in the rate-determining step. This type of catalysis is typically observed when a strong base is used to deprotonate the nucleophile prior to the main reaction. youtube.comyoutube.com

General-Base Catalysis : In this pathway, the base assists in the rate-determining step itself. youtube.com The base, which can be another molecule of the amine nucleophile, facilitates the removal of a proton from the nitrogen atom of the attacking amine as the new C-N bond is forming in the transition state. youtube.com This avoids the formation of a high-energy zwitterionic intermediate and lowers the activation energy of the nucleophilic attack. Kinetic studies often reveal a dependence on the concentration of the base, which is a hallmark of general-base catalysis. unilag.edu.ng For many SNAr reactions involving primary and secondary amines in protic solvents like methanol, general-base catalysis is the observed mechanism.

Electrophilic Aromatic Substitution (EAS) Mechanisms of Arylamines

In contrast to SNAr, the electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution (EAS). Both the alkoxy and amino groups are powerful activating substituents.

Both the methoxy (-OCH₃) and the N-(pentan-2-yl)amino (-NHR) groups are strong activating groups and ortho-, para-directors in EAS reactions. numberanalytics.comuobabylon.edu.iq This is because the atom attached to the ring (oxygen or nitrogen) possesses at least one lone pair of electrons that can be donated to the benzene (B151609) ring through resonance. uobabylon.edu.iqdoubtnut.com This electron donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) that is formed during the reaction, particularly when the electrophile attacks at the ortho and para positions. numberanalytics.comyoutube.com

The resonance structures for attack at the ortho and para positions show a contributor where the positive charge is delocalized onto the oxygen or nitrogen atom, creating a particularly stable resonance form. quora.com No such stabilization occurs for meta attack.

-OCH₃ Group : An activating, ortho-, para-director.

-NHR Group : A very strong activating, ortho-, para-director.

When both groups are present, as in this compound, the amino group is generally the more powerful activating group and thus has a stronger directing effect. uobabylon.edu.iq Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group (positions 2 and 6), as the para position is already occupied by the methoxy group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating | Directing Effect | Reason |

|---|---|---|---|

| -NHR (Alkylamino) | Strongly Activating | Ortho, Para | Strong electron donation via resonance. numberanalytics.com |

| -OCH₃ (Alkoxy) | Strongly Activating | Ortho, Para | Strong electron donation via resonance. numberanalytics.com |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strong electron withdrawal. youtube.com |

| -C(O)R (Acyl) | Moderately Deactivating | Meta | Electron withdrawal via resonance and induction. youtube.com |

The high reactivity of arylamines like this compound can be problematic, often leading to multiple substitutions and oxidation side reactions. libretexts.org A common and effective strategy to control this reactivity is to convert the amino group into an amide, for example, by reacting it with acetic anhydride (B1165640) to form the corresponding acetanilide (B955) derivative. libretexts.org

This conversion has two key effects:

Reduced Reactivity : The lone pair on the nitrogen atom of the amide is delocalized by resonance with the adjacent carbonyl group. This reduces its ability to donate electron density into the aromatic ring, thus attenuating the activating effect of the substituent. uobabylon.edu.iq The amide is still an ortho-, para-director, but it is significantly less activating than the free amine.

Increased Steric Hindrance : The bulky acetyl group sterically hinders the ortho positions, making the para position the more favored site for electrophilic attack. This can be used to enhance the regioselectivity of the reaction, driving the formation of the para-substituted product. youtube.com

After the desired EAS reaction is completed, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to regenerate the amino group, providing a high yield of the desired substituted arylamine. libretexts.org

Detailed Mechanistic Studies of Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are fundamental for the synthesis of arylamines, including this compound. The Buchwald-Hartwig amination is a premier method for forming C-N bonds. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. wikipedia.orgchemistryjournals.net

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (or triflate) to a low-valent Pd(0) complex. This forms a Pd(II) intermediate. wikipedia.orgchemistryjournals.net

Amine Coordination and Deprotonation : The amine (in this case, pentan-2-amine for the synthesis of the target molecule) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination : This is the final bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. chemistryjournals.netchemistryjournals.net

The nature of the phosphine ligand on the palladium catalyst is critical to the success of the reaction. wikipedia.org Sterically hindered and electron-rich ligands, such as those developed by Buchwald (e.g., dialkylbiaryl phosphines), facilitate both the oxidative addition and the reductive elimination steps, leading to higher yields and broader substrate scope. wikipedia.org Mechanistic studies have shown that the exact pathway can be nuanced, with some systems proceeding through monomeric palladium species while others may involve dimeric intermediates. wikipedia.orgresearchgate.net The choice of ligand can influence which pathway is dominant and prevent side reactions like beta-hydride elimination. wikipedia.org

Table 3: General Catalytic Cycle of the Buchwald-Hartwig Amination

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Oxidative Addition | Ar-X + LₙPd(0) | L₂Pd(Ar)(X) | The aryl halide adds across the Pd(0) center. |

| 2. Amine Coordination/Deprotonation | L₂Pd(Ar)(X) + R₂NH + Base | L₂Pd(Ar)(NR₂) | The amine displaces the halide, and a base removes the proton. |

| 3. Reductive Elimination | L₂Pd(Ar)(NR₂) | Ar-NR₂ + LₙPd(0) | The C-N bond is formed, and the Pd(0) catalyst is regenerated. |

Catalytic Cycles in C-N Coupling Reactions (e.g., Oxidative Addition, Reductive Elimination)

The generally accepted mechanism for palladium-catalyzed C-N coupling reactions, applicable to substrates like derivatives of this compound, is a catalytic cycle involving a palladium(0) species. numberanalytics.com This cycle can be broken down into three fundamental steps:

Amine Coordination and Deprotonation: The aniline derivative coordinates to the arylpalladium(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. This then displaces the halide from the palladium complex. numberanalytics.com

Reductive Elimination: This is the final, product-forming step of the cycle. The C-N bond is formed as the arylamine product is eliminated from the palladium center, which is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) state. numberanalytics.comlibretexts.org For reductive elimination to occur, the groups to be coupled must typically be in a cis orientation to each other on the metal center. libretexts.org This step regenerates the catalyst, allowing the cycle to continue.

Ligand Effects on Reaction Selectivity and Efficiency

Ligands play a pivotal role in palladium-catalyzed C-N coupling reactions, profoundly influencing both the selectivity and efficiency of the transformation. acs.orgnih.gov They are not mere spectators but active participants that modulate the steric and electronic properties of the metal catalyst. numberanalytics.comnih.gov

Key Roles of Ligands:

Stabilization: Ligands stabilize the palladium catalyst, preventing its decomposition into inactive palladium black. numberanalytics.com

Solubility: They enhance the solubility of the catalyst in the reaction medium.

Modulation of Reactivity: Bulky, electron-rich phosphine ligands are often employed because they can accelerate the crucial oxidative addition and reductive elimination steps. numberanalytics.comuwindsor.ca

The choice of ligand is critical for controlling selectivity, particularly in preventing the undesired double arylation of primary amines. nih.gov By carefully selecting the ligand, the reaction can be steered towards the desired monoarylation product. acs.org For instance, sterically hindered biarylphosphine ligands like XPhos and RuPhos have demonstrated high catalytic activity for specific substrates. nih.gov

Density Functional Theory (DFT) calculations have shown that different ligands can even alter the rate-limiting step of the reaction. For example, in the Buchwald-Hartwig amination, the Pd-BrettPhos system's rate-limiting step is oxidative addition, whereas for the Pd-RuPhos system, it is reductive elimination, a difference attributed to their distinct steric and electronic structures. nih.gov

| Ligand Class | Example Ligands | Key Characteristics & Effects | Reference |

|---|---|---|---|

| Bidentate Phosphines | BINAP, Xantphos, dppf | Chelating ligands that offer stability; widely used in N-arylation. | acs.org |

| Monodentate Biarylphosphines | RuPhos, BrettPhos, XPhos | Bulky and electron-rich; highly effective and versatile, can alter the rate-limiting step. | nih.gov |

| P-N Ligands | MorDalPhos | Hemilabile ligands used in various C-N coupling applications. | acs.org |

| Pyrrole-ol Ligands | - | Effective in challenging copper-catalyzed C-N coupling with sterically hindered partners. | nih.gov |

Investigation of Radical Intermediates in Catalysis

While many C-N coupling reactions are understood to proceed via polar, two-electron pathways (oxidative addition/reductive elimination), there is growing evidence for the involvement of radical intermediates under certain conditions. acs.org The formation of these radicals can open up alternative mechanistic pathways.

Nitrene radical complexes, which have spin density on the nitrogen atom, have been identified as key intermediates in a range of C-H functionalization and aziridination reactions catalyzed by metals like cobalt and iron. nih.gov These reactions often proceed through distinct radical-type mechanisms. For instance, cobalt(III) nitrene radicals can be generated from cobalt(II)-porphyrin complexes and are proposed as the reactive species in catalytic C-H amination. nih.gov

Furthermore, photoactivated palladium-catalyzed reactions have been shown to proceed via aryl radical intermediates. acs.org An aryl radical assay using 2-halo-m-xylenes as substrates can detect the formation of these radicals. Studies have revealed that under LED irradiation, aryl radical intermediates can be formed with a variety of phosphine ligands, in contrast to thermal reactions where only specific ligands promoted such pathways. acs.org Electro-oxidative methods can also generate nitrogen-centered radicals from anilines, which then participate in C-N bond formation. researchgate.net

The potential for radical involvement introduces another layer of complexity and opportunity in designing catalytic systems for aniline derivatives.

Kinetics and Substituent Effects on Reaction Rates

The rate of chemical reactions involving aniline derivatives is highly sensitive to the electronic properties of substituents on the aromatic ring. These effects can be systematically studied using kinetic analyses.

Linear Free-Energy Relationships (LFER) in Aniline Reactions

Linear Free-Energy Relationships (LFERs), most famously represented by the Hammett equation, are powerful tools for quantifying the effect of substituents on reaction rates and equilibria. bohrium.com By correlating reaction rate constants with substituent constants (like Hammett's σ values), LFERs provide insight into reaction mechanisms and transition state structures.

For aniline derivatives, substituents can significantly alter the nucleophilicity of the nitrogen atom and the electron density of the aromatic ring.

Electron-donating groups (EDGs), such as the methoxy group in this compound, increase the electron density on the ring and the basicity of the amine, generally accelerating reactions with electrophiles. chemistrysteps.comlumenlearning.com

Electron-withdrawing groups (EWGs) decrease electron density, making the amine less basic and the ring less reactive toward electrophilic attack. chemistrysteps.comlumenlearning.com

A study on the gas-phase dissociation of 4-substituted N-(2-furylmethyl)anilines found that the C-N bond cleavage is strongly dependent on the electronic properties of the substituent. nih.govresearchgate.net Dissociation pathways were favored by substituents that destabilize the molecular ion, demonstrating a clear LFER. nih.gov Similarly, in C-N coupling reactions, the electronic nature of the coupling partners directly influences the reaction rate. acs.org

| Substituent Type (at para-position) | Example | Effect on Aniline Ring | Impact on Reaction Rate (Electrophilic Attack) | Reference |

|---|---|---|---|---|

| Strongly Activating (EDG) | -OH, -NH₂ | Increases electron density via resonance. | Greatly increases | lumenlearning.com |

| Moderately Activating (EDG) | -OCH₃ (Methoxy) | Increases electron density via resonance. | Increases | lumenlearning.com |

| Deactivating (EWG) | -Cl, -Br | Decreases electron density via induction. | Decreases | lumenlearning.com |

| Strongly Deactivating (EWG) | -NO₂, -CN | Decreases electron density via resonance and induction. | Greatly decreases | lumenlearning.com |

Kinetic Isotope Effects (KIE) for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by identifying the rate-determining step (RDS). nih.gov It compares the rate of a reaction using a molecule with a heavier isotope (e.g., Deuterium, ¹³C) at a specific position to the rate of the same reaction with the normal isotope (e.g., Hydrogen, ¹²C). A significant KIE (k_light / k_heavy > 1) indicates that the bond to the isotopically labeled atom is being broken or formed in the RDS. rsc.org

In the context of reactions involving aniline derivatives, KIEs have provided crucial insights:

Buchwald-Hartwig Amination: The use of intramolecular ¹³C KIEs has been instrumental in probing the mechanism. These studies have helped to validate that oxidative addition of the aryl halide to the palladium catalyst is often the first irreversible step and the RDS under many conditions. nih.gov

C-H Amination: In a cobalt-catalyzed C-H amination, a large intramolecular KIE (KIE=7) was observed, confirming that the C-H bond cleavage event was the rate-determining step of the reaction, consistent with a mechanism proceeding through a nitrene radical intermediate. nih.gov

Nucleophilic Substitution: Deuterium KIEs, measured using deuterated aniline nucleophiles, have been used to provide evidence for specific transition state structures in S_N2 reactions. rsc.org

KIE studies offer high-resolution information about the transition state of a reaction under catalytically relevant conditions, making it an invaluable tool for mechanistic elucidation. nih.gov

Mechanistic Insights from Cascade and Rearrangement Reactions

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation. nih.govresearchgate.net These elegant and efficient reactions allow for the rapid construction of complex molecular architectures from simpler starting materials. nih.gov Studying these sequences provides deep mechanistic insights, as each step must be compatible with the subsequent one, revealing inherent reactivity patterns.

For aniline derivatives, cascade reactions often involve an initial C-N coupling followed by an intramolecular cyclization. acs.orgnih.gov For example, the reaction of an ortho-functionalized aniline with an aryl halide can lead to an initial N-arylation product, which then undergoes a subsequent intramolecular reaction, such as a Heck cyclization, to form a fused heterocyclic system in one pot. acs.orgnih.gov

Anionic cascades have been used to construct complex polycyclic natural product cores. researchgate.net These sequences can be initiated by a deprotonation event, leading to a series of intramolecular nucleophilic attacks. researchgate.net Additionally, novel cascade reactions involving the generation and trapping of multiple radical species have been developed to synthesize functionalized amines. nsf.gov

By designing and executing these multi-step transformations, chemists can uncover new reaction pathways and gain a more profound understanding of the intrinsic reactivity of molecules like this compound and its derivatives.

Domino Rearrangements of N-Methoxyanilines: Unravelingacs.orgresearchgate.net-Methoxy andresearchgate.netnih.gov-Alkyl Migrations

Domino reactions, or cascade reactions, are highly efficient processes that involve the formation of multiple chemical bonds in a single synthetic operation. In the context of N-methoxyaniline derivatives, these reactions can lead to complex molecular scaffolds through a series of intramolecular migrations.

While direct experimental data on this compound is not extensively available, we can extrapolate these findings to predict its behavior. For a hypothetical N-methoxy derivative of this compound, a similar domino rearrangement could be envisioned, potentially involving migrations of the methoxy and pentan-2-yl groups. The presence of the electron-donating methoxy group on the aniline ring would influence the electronic properties of the system and, consequently, the energetics of the rearrangement pathways.

Table 1: Hypothetical Kinetic Parameters for Domino Rearrangements of N-Methoxy-4-methoxyaniline Derivatives

| Migrating Group | Rearrangement Type | Catalyst | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

| Methoxy | acs.orgresearchgate.net-Migration | Cu(I)-NHC | 18.5 | 1.2 x 10⁻³ |

| Pentan-2-yl | researchgate.netnih.gov-Migration | Acid-catalyzed | 25.2 | 3.5 x 10⁻⁵ |

Note: The data in this table is illustrative and based on computational studies of similar N-alkylaniline rearrangements. It serves to provide a conceptual framework for the kinetics of these reactions.

The Truce-Smiles rearrangement is another relevant example of a domino reaction involving the migration of an aryl group. nih.gov This reaction proceeds via a conjugate addition followed by a polar rearrangement, driven by the release of a small molecule like sulfur dioxide. nih.gov Such rearrangements have been shown to be applicable to a wide range of substrates, including those with electron-neutral migrating groups. nih.gov

Ring Expansion and Skeletal Rearrangements in Cyclization Reactions

Ring expansion and skeletal rearrangements are powerful tools in organic synthesis for accessing medium-sized and macrocyclic structures from more readily available smaller rings. researchgate.net These transformations often proceed through carbocationic intermediates, where the migration of a bond leads to a more stable ring system. youtube.com For derivatives of this compound, these reactions could be employed to construct novel heterocyclic frameworks.

The mechanism of such rearrangements typically involves the formation of a carbocation adjacent to a strained ring. The relief of ring strain provides the thermodynamic driving force for the expansion. For instance, a four-membered ring can expand to a more stable five-membered ring, and a five-membered ring can expand to a highly stable six-membered ring. youtube.com

In the context of N-alkylanilines, acid-catalyzed cyclization reactions can be initiated, which may be followed by skeletal rearrangements. While specific examples involving this compound are not documented, the general principles of these reactions are well-established. The pentan-2-yl group could, under specific conditions, participate in cyclization onto the aromatic ring, potentially followed by rearrangements to yield more complex polycyclic structures. The synthesis of macrocyclic lactams through ring expansion has been demonstrated in the construction of natural product skeletons, highlighting the utility of this strategy. nih.gov

Table 2: Plausible Ring Expansion Products from Cyclization of this compound Derivatives

| Starting Ring System | Intermediate | Product Ring System | Driving Force |

| Cyclobutyl | Secondary Carbocation | Cyclopentyl | Relief of Angle Strain |

| Cyclopentyl | Tertiary Carbocation | Cyclohexyl | Increased Stability |

Note: This table illustrates general principles of carbocation-mediated ring expansions that could be applicable to derivatives of the target compound.

Mechanistic Aspects of Enantiospecific Transformations

Enantiospecific transformations are crucial for the synthesis of chiral molecules, which are of paramount importance in medicinal chemistry and materials science. Given that this compound possesses a chiral center in the pentan-2-yl group, understanding the mechanistic aspects of its enantiospecific reactions is of significant interest.

While specific studies on the enantiospecific transformations of this compound are scarce, the principles of asymmetric synthesis and catalysis can be applied. For instance, the use of chiral catalysts or reagents can allow for the selective transformation of one enantiomer over the other.

One potential area of investigation is the asymmetric synthesis of derivatives of this compound. This could involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of a reaction. For example, in a cyclization reaction, a chiral acid could be used to induce the formation of a specific enantiomer of the cyclic product.

The study of the kinetics of reactions involving the enantiomers of this compound could also provide valuable mechanistic insights. By comparing the reaction rates of the individual enantiomers, it is possible to determine the degree of stereoselectivity and to gain a deeper understanding of the transition states involved.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 4-methoxy-N-(pentan-2-yl)aniline, high-resolution ¹H and ¹³C NMR, along with multidimensional techniques, offer a complete picture of its molecular framework.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to its distinct chemical moieties.

The ¹H NMR spectrum would display signals for the aromatic protons, the methoxy (B1213986) group protons, the N-H proton, and the protons of the pentan-2-yl group. The aromatic protons on the 4-methoxyphenyl (B3050149) ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy group protons would present as a sharp singlet around δ 3.7-3.8 ppm. The N-H proton signal would likely be a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons of the pentan-2-yl group would show more complex splitting patterns, including a multiplet for the methine proton adjacent to the nitrogen, and various multiplets for the methylene (B1212753) and methyl protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key predicted chemical shifts include the carbon of the methoxy group (around 55 ppm), the aromatic carbons (in the 110-160 ppm range), with the carbon attached to the oxygen appearing at a lower field and the carbon attached to the nitrogen at a higher field. The carbons of the pentan-2-yl group would resonate in the aliphatic region (typically δ 10-50 ppm).

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to OMe) | 6.8-7.0 | d | 8.0-9.0 |

| Aromatic (ortho to NH) | 6.6-6.8 | d | 8.0-9.0 |

| Methoxy (OCH₃) | 3.7-3.8 | s | - |

| N-H | Variable | br s | - |

| CH (pentan-2-yl) | 3.4-3.6 | m | - |

| CH₂ (pentan-2-yl) | 1.4-1.7 | m | - |

| CH₃ (pentan-2-yl, terminal) | 0.8-1.0 | t | 7.0-8.0 |

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (aromatic, attached to O) | 150-155 |

| C (aromatic, attached to N) | 140-145 |

| C (aromatic, ortho to OMe) | 114-116 |

| C (aromatic, ortho to NH) | 115-117 |

| Methoxy (OCH₃) | 55-56 |

| CH (pentan-2-yl) | 50-55 |

| CH₂ (pentan-2-yl) | 35-45 |

| CH₂ (pentan-2-yl) | 20-25 |

| CH₃ (pentan-2-yl, terminal) | 13-15 |

To unambiguously assign the proton and carbon signals and to determine the precise connectivity within the molecule, multidimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the methine proton of the pentan-2-yl group and the adjacent methylene and methyl protons, confirming the structure of the alkyl chain. It would also show the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be crucial for assigning the carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be particularly useful in determining the preferred conformation of the molecule, for instance, the orientation of the pentan-2-yl group relative to the aromatic ring.

The rotation around the C(aryl)-N bond and the conformational flexibility of the pentan-2-yl group could lead to dynamic processes that can be studied by NMR spectroscopy at different temperatures. Dynamic NMR studies could provide information on the energy barriers for these conformational exchanges. At lower temperatures, separate signals for different conformers might be observed, which would coalesce as the temperature increases.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the molecule.

The IR and Raman spectra of this compound would show characteristic absorption bands for its functional groups.

N-H Stretch: A characteristic band in the IR spectrum is expected in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration. Its position and shape can indicate the extent of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl and methoxy groups would appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: The aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

C-O Stretch: The C-O stretching of the methoxy group will likely produce a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Out-of-Plane Bending: The 1,4-disubstituted aromatic ring will show a characteristic strong out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| Asymmetric C-O-C Stretch | 1200-1275 |

| Symmetric C-O-C Stretch | 1000-1075 |

The vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the conformational state of the molecule. Changes in the dihedral angles of the pentan-2-yl chain or rotation around the C(aryl)-N bond could lead to shifts in the positions and intensities of certain vibrational bands. Comparing experimental spectra with theoretical calculations for different conformers can help in identifying the most stable conformation in the solid state or in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of this compound. Through controlled fragmentation, it provides a molecular fingerprint that aids in its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is established as C₁₂H₁₉NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The precise mass is calculated by summing the masses of the most abundant isotopes of each element. This level of precision is critical for confirming the identity of the compound in complex mixtures or when verifying the outcome of a chemical synthesis.

The theoretical monoisotopic mass of this compound is 193.146664 Da. An experimental HRMS measurement would be expected to align closely with this value, typically within a few parts per million (ppm), to confirm the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO |

| Theoretical Monoisotopic Mass (Da) | 193.146664 |

Fragmentation Pathways and Structural Elucidation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural information. The fragmentation patterns are dictated by the relative strengths of chemical bonds and the stability of the resulting fragment ions. libretexts.org

For secondary amines, a dominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this compound, this leads to two primary α-cleavage events:

Loss of a propyl radical (•C₃H₇): Cleavage of the C-C bond within the pentyl group results in a stable, resonance-delocalized cation at m/z 150.

Loss of a methyl radical (•CH₃): A less favored cleavage can lead to the loss of a methyl group from the pentyl chain.

Another significant fragmentation pathway involves the methoxy aniline (B41778) portion of the molecule. The molecular ion can undergo cleavage at the N-alkyl bond, leading to the formation of a stable 4-methoxyphenylaminium radical cation. Further fragmentation can occur, such as the loss of a methyl radical from the methoxy group or rearrangements common to aromatic ethers. The McLafferty rearrangement is also a possibility for molecules containing alkyl chains, though less common in this specific structure. libretexts.orglibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 193 | [C₁₂H₁₉NO]⁺• | Molecular Ion |

| 150 | [C₉H₁₂NO]⁺ | α-cleavage: Loss of •C₃H₇ from the pentyl group |

| 122 | [C₇H₈NO]⁺ | Cleavage of the N-C(pentyl) bond with H-transfer |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 4-Methoxy-N-phenylaniline, provides insight into the expected structural features and intermolecular interactions. nih.govresearchgate.net

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemical Assignment

A single crystal X-ray diffraction study would provide precise coordinates for each atom in the crystal lattice of this compound. This allows for the unambiguous determination of bond lengths, bond angles, and torsion angles. researchgate.net Given that the pentan-2-yl group contains a chiral center, a high-quality diffraction experiment on a single enantiomer or a resolved conglomerate could determine its absolute stereochemistry.

For illustrative purposes, the crystallographic data for the related compound 4-Methoxy-N-phenylaniline shows that the molecule adopts a non-planar conformation, with a significant dihedral angle between the two aromatic rings. nih.govresearchgate.net A similar analysis for this compound would define the conformation of the pentyl group and its orientation relative to the aniline ring.

Table 3: Illustrative Crystallographic Data for the Related Compound 4-Methoxy-N-phenylaniline

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

Analysis of Solid-State Molecular Packing and Intermolecular Interactions (e.g., N-H...π, C-H...π)

The solid-state packing of this compound would be governed by a network of weak intermolecular interactions. The presence of an N-H group (a hydrogen bond donor) and an electron-rich aromatic ring (a π-system acceptor) makes N-H···π interactions a key feature in the crystal packing. nih.govnih.govnih.gov These interactions play a significant role in the stability of protein structures and other supramolecular assemblies.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| N-H···π | N-H group | π-system of the aromatic ring | Directs molecular packing and stabilizes the lattice. nih.govnih.gov |

| C-H···π | Aromatic & Aliphatic C-H | π-system of the aromatic ring | Contributes to crystal cohesion and packing efficiency. rsc.orgresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Methoxy-N-phenylaniline |

Computational Chemistry and Theoretical Modeling of 4 Methoxy N Pentan 2 Yl Aniline Systems

Conformational Analysis and Potential Energy Surfaces

The flexibility of the aliphatic side chain and the methoxy (B1213986) group in 4-methoxy-N-(pentan-2-yl)aniline gives rise to various rotational isomers (conformers). Understanding the relative energies and interconversion barriers of these conformers is crucial for a complete picture of the molecule's behavior.

The rotation around the C-N bond connecting the pentan-2-yl group to the aniline (B41778) nitrogen, as well as the rotation of the methoxy group, can be investigated using computational methods. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformers (energy minima) and the transition states (energy maxima) that separate them.

Influence of Aromatic Ring and Steric Hindrance on Molecular Conformation

The three-dimensional arrangement of atoms in this compound is a direct consequence of the interplay between the electronic effects of the methoxy-substituted aromatic ring and the steric demands of the pentan-2-yl group attached to the nitrogen atom. The methoxy group, being an electron-donating group, influences the electron density of the aniline ring, which in turn affects the geometry of the amino group.

The N-(pentan-2-yl) substituent introduces significant steric hindrance around the nitrogen atom. This steric bulk forces the pentyl group to adopt specific conformations to minimize unfavorable interactions with the aromatic ring. Theoretical modeling, often employing Density Functional Theory (DFT), is used to calculate the potential energy surface of the molecule as a function of key dihedral angles. These calculations help identify the most stable conformers (energy minima) and the transition states for their interconversion.

For instance, the orientation of the pentan-2-yl group relative to the plane of the aromatic ring is a critical factor. The bulky nature of this group can lead to a non-planar arrangement of the C-N-C bond, deviating from the ideal sp2 hybridization often observed in simpler anilines. The methoxy group at the para position further influences the electronic environment of the nitrogen, which can affect the barrier to rotation around the C(aryl)-N bond.

A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers corresponding to different rotational isomers of the pentan-2-yl group. The relative energies of these conformers would be determined by a balance of steric repulsion and stabilizing electronic interactions.

Table 1: Hypothetical Torsional Angle Analysis for this compound Conformers

This table illustrates a hypothetical outcome of a DFT calculation on the conformers of this compound, showcasing how different spatial arrangements of the pentan-2-yl group relative to the methoxyphenyl ring result in varying degrees of stability.

| Conformer | C(aryl)-N-C(alkyl)-C(alkyl) Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Steric Interaction |

| A (Global Minimum) | 178.5 | 0.00 | Minimal steric clash between the pentyl group and the aromatic ring. |

| B | 65.2 | 1.85 | Gauche interaction between a methyl group of the pentyl chain and a hydrogen atom on the aromatic ring. |

| C | -63.8 | 1.92 | Similar gauche interaction as Conformer B, but with the other methyl group. |

| D (Transition State) | 0.0 | 4.50 | Eclipsed conformation leading to significant steric repulsion. |

Reaction Pathway and Transition State Computations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, particularly in the context of catalysis.

In catalytic processes, such as C-N cross-coupling reactions to synthesize substituted anilines, theoretical models can map out the entire reaction pathway. This involves identifying all intermediates and transition states connecting them. By calculating the Gibbs free energy of each species along the reaction coordinate, a detailed energy profile can be constructed.

For example, in a hypothetical palladium-catalyzed amination reaction, DFT calculations could be used to compare the energy barriers for the reaction of an aryl halide with this compound versus a less sterically hindered amine. The results would likely show a higher activation energy for the reaction involving the more hindered amine due to greater steric repulsion in the transition state.

Thermodynamic calculations provide information on the equilibrium constants of reversible reaction steps, indicating the relative stability of reactants and products. For the synthesis or further reaction of this compound, these simulations can predict reaction yields and help identify potential side reactions. The influence of temperature and pressure on the reaction equilibrium and kinetics can also be modeled, aiding in the optimization of industrial-scale processes.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for a Reaction Step

This table presents hypothetical data from a computational study on a single elementary step in a reaction involving this compound, illustrating how theoretical calculations can quantify the thermodynamics and kinetics of the process.

| Parameter | Calculated Value | Unit | Significance |

| Enthalpy of Reaction (ΔH) | -15.2 | kcal/mol | The reaction step is exothermic. |

| Entropy of Reaction (ΔS) | -5.8 | cal/(mol·K) | The reaction leads to a more ordered state. |

| Gibbs Free Energy of Reaction (ΔG at 298 K) | -13.5 | kcal/mol | The reaction is spontaneous under standard conditions. |

| Activation Energy (Ea) | 22.5 | kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Pre-exponential Factor (A) | 1.2 x 10¹¹ | s⁻¹ | Relates to the frequency of collisions in the correct orientation. |

| Rate Constant (k at 298 K) | 3.5 x 10⁻⁵ | s⁻¹ | A quantitative measure of the reaction speed at a given temperature. |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are highly effective in predicting the spectroscopic properties of molecules, which is essential for their characterization and identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts are then obtained by referencing these shielding values to a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predictions are invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules with overlapping peaks. Furthermore, spin-spin coupling constants (J-couplings) can also be calculated, providing detailed information about the connectivity and dihedral angles between coupled nuclei. Comparing the calculated NMR parameters with experimental data can confirm the proposed structure and stereochemistry of the molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational chemistry can calculate the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These calculations are typically performed at the same level of theory used for geometry optimization.

The calculated vibrational frequencies correspond to specific atomic motions, such as C-H stretches, N-H bends, and aromatic ring vibrations. By comparing the computed spectrum with the experimental one, each absorption band in the experimental IR and Raman spectra can be assigned to a specific vibrational mode. This detailed assignment provides a deeper understanding of the molecular structure and bonding. For this compound, these calculations would help to distinguish the vibrational modes associated with the aniline core from those of the pentan-2-yl and methoxy substituents.

UV-Vis Absorption Spectra Simulation

The simulation of UV-Vis absorption spectra is a key application of computational chemistry, offering a theoretical prediction of how a molecule interacts with ultraviolet and visible light. These simulations are instrumental in understanding the electronic transitions within the molecule. For a compound like this compound, the spectra are influenced by the interplay of the methoxy and pentan-2-yl groups with the aniline core.

Theoretical calculations, typically employing TD-DFT, can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The choice of functional and basis set in these calculations is critical for achieving accuracy. For instance, hybrid functionals like B3LYP combined with a split-valence basis set such as 6-31G(d,p) are commonly used for organic molecules.

The electronic transitions are generally from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital or LUMO). In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-aniline moiety, while the LUMO may be distributed across the aromatic system. The energy difference between these orbitals is a key determinant of the absorption wavelength.

A hypothetical table of simulated UV-Vis data for this compound, based on trends observed for similar aniline derivatives, is presented below. researchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.152 | HOMO → LUMO |

| S0 → S2 | 265 | 0.089 | HOMO-1 → LUMO |

| S0 → S3 | 230 | 0.432 | HOMO → LUMO+1 |

This table is illustrative and based on computational studies of analogous aromatic amines. The actual values for this compound would require specific calculations.

Computational Studies in Ligand and Catalyst Design

The utility of computational modeling extends to the rational design of ligands and catalysts, a field of immense importance in synthetic chemistry. By simulating reaction pathways and intermolecular interactions, researchers can pre-select the most promising candidates for experimental validation, thereby saving time and resources.

In Silico Screening for Optimized Catalyst Systems

In silico screening has emerged as a powerful strategy for the discovery and optimization of catalysts for reactions involving substrates like this compound. This approach involves the high-throughput computational evaluation of a large library of potential catalysts for a specific chemical transformation.

For instance, in a reaction where this compound acts as a reactant, computational methods can be used to model the reaction mechanism with various catalysts. Key parameters such as activation energies and reaction enthalpies can be calculated to assess the efficiency of each catalyst. This allows for the identification of catalysts that not only accelerate the reaction but also exhibit high selectivity towards the desired product.

The process typically involves:

Building a virtual library: A diverse set of potential catalysts is designed and stored in a database.

Docking and reaction modeling: The substrate, this compound, is computationally "docked" with each catalyst, and the key steps of the reaction are modeled.

Energy calculations: The energy profile of the reaction pathway is calculated for each catalyst-substrate system.

Ranking and selection: The catalysts are ranked based on their predicted performance, and the top candidates are selected for experimental synthesis and testing.

This in silico approach has been successfully applied in various catalytic processes, including cross-coupling reactions and hydrogenations, where aniline derivatives are common substrates. researchgate.net

Understanding Ligand-Substrate Interactions and Selectivity Origin

A deep understanding of the interactions between a ligand (bound to a metal catalyst) and a substrate is fundamental to controlling the selectivity of a reaction. Computational modeling provides a detailed picture of these non-covalent interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions.

In the context of reactions involving this compound, the methoxy group and the nitrogen atom of the aniline can act as coordination sites or hydrogen bond acceptors. The chiral center in the pentan-2-yl group can also play a crucial role in stereoselective reactions.

Theoretical models can elucidate how the three-dimensional structure of a catalyst's ligand framework creates a specific pocket that preferentially binds the substrate in a particular orientation. This orientation control is the origin of enantioselectivity or regioselectivity. By analyzing the transition state geometries and the energies of competing reaction pathways, chemists can understand why a particular ligand leads to the formation of a specific product isomer.

For example, a study on a related system might reveal that a specific hydrogen bond between the ligand and the methoxy group of the substrate stabilizes the transition state leading to the desired product, while steric clashes destabilize the transition state for the formation of unwanted byproducts. These insights are invaluable for the rational design of new and improved ligands and catalysts.

Synthetic Applications and Advanced Material Precursors

4-Methoxy-N-(pentan-2-yl)aniline as a Key Intermediate in Organic Synthesis

The reactivity of the aniline (B41778) nitrogen and the methoxy-substituted aromatic ring in this compound allows for its use as a key intermediate in the construction of complex molecular architectures.

Precursor for Diversely Substituted Heterocyclic Compounds

N-substituted anilines, such as this compound, are fundamental starting materials for the synthesis of a wide range of heterocyclic compounds, including indoles, pyrroles, and quinolines. These heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science.

Indoles: The synthesis of indoles often involves the formation of a new ring fused to the aniline core. Methods like the Fischer, Bischler, and Madelung indole (B1671886) syntheses, while historically significant, are often limited by harsh conditions or specific substrate requirements. tandfonline.com More modern approaches utilize transition-metal catalysis to facilitate the cyclization of N-substituted anilines. organic-chemistry.orgrsc.org For instance, palladium-catalyzed oxidative cyclization of N-aryl enamines, which can be derived from anilines, provides a route to indoles. rsc.org Another strategy involves the PIFA-mediated intramolecular cyclization of N-substituted anilines to form the indole skeleton. organic-chemistry.org The presence of the N-pentan-2-yl group and the electron-donating methoxy (B1213986) group on the aniline ring can influence the regioselectivity and efficiency of these cyclization reactions. luc.eduacs.org